3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide

Description

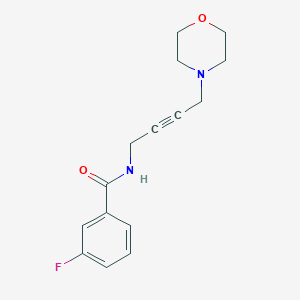

3-Fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide is a benzamide derivative characterized by a fluorine atom at the 3-position of the benzene ring and a 4-morpholinobut-2-yn-1-yl group attached to the amide nitrogen (Figure 1). The morpholine moiety is a six-membered ring containing one oxygen and one nitrogen atom, which often enhances solubility and pharmacokinetic properties in drug design. The butynyl spacer (C≡C-CH2-) may influence conformational flexibility and binding interactions with biological targets. While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs highlight the importance of fluorine and nitrogen-containing substituents in modulating bioactivity and physicochemical properties.

Properties

IUPAC Name |

3-fluoro-N-(4-morpholin-4-ylbut-2-ynyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O2/c16-14-5-3-4-13(12-14)15(19)17-6-1-2-7-18-8-10-20-11-9-18/h3-5,12H,6-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFYAMCPDLQEDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-morpholinobut-2-yn-1-amine, which is then reacted with 3-fluorobenzoyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

3-Fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide has been explored for its therapeutic effects, particularly in the treatment of cancer and autoimmune diseases. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development aimed at inhibiting various disease pathways.

Case Study: Cancer Treatment

Research has indicated that compounds with similar structures can act as inhibitors of Bruton’s tyrosine kinase (Btk), which is implicated in several types of cancers, including chronic lymphocytic leukemia and lymphoma. The compound's ability to form covalent bonds with Btk suggests it could be developed into a targeted therapy for these conditions .

Biological Research

Enzyme Inhibition and Receptor Binding

The compound is under investigation for its potential to inhibit specific enzymes and bind to receptors involved in various biological pathways. This could lead to advancements in understanding disease mechanisms and developing new therapeutic strategies.

Case Study: Biological Activity Assessment

In vitro studies have shown that benzamide derivatives can exhibit significant biological activity, including antitumor effects. For instance, derivatives similar to 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide have demonstrated efficacy against human tumor cells in National Cancer Institute evaluations, suggesting a promising avenue for further research .

Industrial Applications

Chemical Synthesis

In industrial settings, 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide serves as a building block for synthesizing more complex molecules. Its unique chemical properties make it valuable in creating new materials and chemical processes.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential cancer therapy via Btk inhibition |

| Biological Research | Enzyme inhibition and receptor binding studies |

| Industrial Chemistry | Building block for complex molecule synthesis |

Mechanism of Action

The mechanism by which 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may target enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Benzamide Derivatives

Key Observations :

- Fluorine : Ubiquitous in all compounds, likely enhancing metabolic stability and binding via electronegativity .

- Morpholine vs. Piperidine/Thiazole : Morpholine improves solubility, while piperidine (compound 17b) and thiazole (VU0366248) may enhance target engagement through hydrogen bonding or hydrophobic interactions.

Physicochemical and Analytical Properties

Table 2: Physicochemical and Structural Characterization

Biological Activity

3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in gastrointestinal disorders and possibly in oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide features a fluorinated benzamide core with a morpholine group linked to a butynyl chain. This unique structure contributes to its biological activity by enhancing binding affinity to specific receptors.

Molecular Structure

| Component | Description |

|---|---|

| Benzamide Core | Central structure providing stability and interaction sites |

| Fluorine Atom | Enhances lipophilicity and receptor binding |

| Morpholine Group | Imparts flexibility and potentially enhances pharmacokinetic properties |

| Butynyl Chain | Facilitates interaction with target receptors |

The primary biological activity of 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide is attributed to its selective agonistic action on serotonin receptors, particularly the 5-HT4 receptor. This receptor plays a crucial role in regulating gastrointestinal motility. By activating this receptor, the compound enhances peristalsis and gastric emptying, making it a candidate for treating conditions such as functional dyspepsia and gastroesophageal reflux disease (GERD) .

Receptor Interaction

The compound exhibits:

- Agonistic Activity : Enhances gastrointestinal motility via 5-HT4 receptor activation.

- Antagonistic Activity : Potentially inhibits 5-HT3 receptors, which may mitigate nausea and vomiting associated with gastrointestinal disorders.

In Vitro Studies

Research has shown that 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide has significant binding affinity for serotonin receptors. Binding studies utilizing radiolabeled ligands have demonstrated that the compound competes effectively with known agonists, suggesting its potential as a therapeutic agent .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in enhancing gastrointestinal function. Results indicate a statistically significant increase in gastric emptying time compared to control groups, supporting its role as a gastroprokinetic agent .

Case Studies

- Gastrointestinal Disorders : A clinical trial involving patients with functional dyspepsia showed improved symptoms after administration of the compound, highlighting its therapeutic potential.

- Oncology Research : Preliminary studies suggest that derivatives of benzamides may exhibit anti-cancer properties. While 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide's specific effects on cancer cells require further investigation, its structural similarity to other active compounds warrants exploration .

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Mosapride | 5-HT4 Agonist | Gastrointestinal disorders |

| 2-Methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide | 5-HT4 Agonist & 5-HT3 Antagonist | Gastroprokinetic agent |

| Sulpiride | D2 Dopamine Receptor Antagonist | Psychiatric disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.